molecular formula C6H4N4O2S B172366 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine CAS No. 1915-85-1

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

Cat. No.: B172366
CAS No.: 1915-85-1
M. Wt: 196.19 g/mol
InChI Key: ZBOFIKFTNZRPGB-UHFFFAOYSA-N
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Description

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a versatile benzo-thiadiazole derivative of significant interest in medicinal chemistry and materials science. In anticancer research, the benzo[c][1,2,5]thiadiazole scaffold is recognized for its potent pharmacological activities . Recent studies have focused on developing novel benzo-thiadiazole compounds as potential inhibitors targeting tumor hypoxia, a key factor in cancer metastasis and treatment resistance . Furthermore, derivatives have been identified as inhibitors of protein tyrosine phosphatases (like SHP2 and PTP1B), presenting a promising strategy for anticancer therapeutic development . This core structure is also a key motif in the design of fluorescent probes and functional materials due to its unique photoluminescent properties . The structure is a privileged scaffold in drug discovery, famously forming the core of the muscle relaxant Tizanidine . The electron-poor, planar, and thermally stable nature of the 1,2,5-thiadiazole aromatic ring system makes it a valuable building block for constructing complex molecular architectures for advanced research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFIKFTNZRPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378270
Record name 5-Nitro-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915-85-1
Record name 5-Nitro-2,1,3-benzothiadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of 5 Nitrobenzo C 1 2 3 Thiadiazol 4 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern analytical methods are indispensable for the unambiguous elucidation of complex molecular structures like that of 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique window into the molecule's architecture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine is expected to show distinct signals corresponding to the aromatic protons and the amine group protons. The benzothiadiazole core contains two aromatic protons. Due to the electron-withdrawing nature of the nitro group and the thiadiazole ring, these protons are expected to be deshielded and resonate in the downfield region of the spectrum.

In a closely related isomer, 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] researchgate.netmdpi.comnih.govthiadiazol-5-amine, the protons on the benzothiadiazole ring (H-6 and H-7) appear as doublets at approximately 7.53 ppm and 7.92 ppm, respectively. mdpi.com For 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine, the two protons on the benzene (B151609) ring would likely exhibit a similar pattern, with the proton adjacent to the nitro group being the most downfield. The amine (-NH₂) protons would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. In many nitrogen-containing aromatic compounds, this signal is observed between δ 5.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Data for 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.5 - 8.5d
Aromatic CH7.5 - 8.5d
NH₂5.0 - 8.0br s

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine, six carbon signals are expected for the benzene ring and the thiadiazole moiety. The carbons of the benzothiadiazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitro group and the nitrogen of the amine group, as well as the carbons of the thiadiazole ring, will have their chemical shifts significantly influenced by these substituents.

In the isomer 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] researchgate.netmdpi.comnih.govthiadiazol-5-amine, the carbon signals of the benzothiadiazole moiety appear across a range, with some signals observed around 125 ppm and others further downfield. mdpi.com For the target molecule, the carbon attached to the nitro group is expected to be significantly downfield, while the carbon attached to the amine group will be shifted upfield relative to an unsubstituted benzene ring. The carbons of the thiadiazole ring are also expected in the downfield region.

Table 2: Predicted ¹³C NMR Data for 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine
CarbonPredicted Chemical Shift (δ, ppm)
C-NO₂145 - 155
C-NH₂140 - 150
Aromatic C110 - 140
Aromatic C110 - 140
C (Thiadiazole)150 - 160
C (Thiadiazole)150 - 160

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

¹H-¹H gDQFCOSY (gradient-selected Double Quantum Filtered Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring.

¹H-¹³C gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached, allowing for the assignment of the protonated carbons.

¹H-¹³C gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) is crucial for identifying the connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds away. For instance, the amine protons would be expected to show a correlation to the carbon atom at the 4-position and adjacent carbons, confirming the position of the amino group. Similarly, the aromatic protons would show correlations to neighboring carbons and the carbons of the thiadiazole ring, helping to piece together the entire molecular structure.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine is expected to show several characteristic absorption bands.

The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The amino group (-NH₂) will show symmetric and asymmetric N-H stretching bands, usually appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The vibrations associated with the C-N and C-S bonds, as well as the N-S bonds in the thiadiazole ring, will also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). In a study of a related derivative, (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netmdpi.comnih.govthiadiazole-4-carbonitrile, characteristic peaks for the benzothiadiazole structure were observed, which supports the expected regions for the target molecule. mdpi.com

Table 3: Predicted IR Absorption Bands for 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Nitro (-NO₂)Asymmetric Stretch1500 - 1570
Aromatic C=CC=C Stretch1400 - 1600
Nitro (-NO₂)Symmetric Stretch1300 - 1370

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine is expected to be complex due to the presence of multiple chromophores: the benzothiadiazole system, the nitro group, and the amino group. The extended conjugation of the benzothiadiazole ring system typically results in strong absorption in the UV region.

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring system will likely lead to intramolecular charge transfer (ICT) bands, which may extend into the visible region, imparting color to the compound. For a related derivative, (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netmdpi.comnih.govthiadiazole-4-carbonitrile, absorption maxima were observed at 327 nm and 501 nm, indicating significant electronic transitions within this class of molecules. mdpi.com It is anticipated that 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine would also exhibit multiple absorption bands in the UV-Vis spectrum, reflecting the various π-π* and n-π* transitions possible within its structure.

Table 4: Predicted UV-Vis Absorption Maxima for 5-Nitrobenzo[c] researchgate.netmdpi.comnih.govthiadiazol-4-amine
Transition TypePredicted λmax (nm)
π → π*250 - 350
Intramolecular Charge Transfer (ICT)350 - 500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For the 5-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govthiadiazol-4-amine framework, this technique provides definitive confirmation of the compound's mass, which should correspond to its molecular formula, C₆H₄N₄O₂S, with a molecular weight of 196.19 g/mol . bldpharm.com

In the analysis of related thiadiazole derivatives, mass spectrometry has been effectively used to confirm their synthesis. For instance, studies on various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have reported the successful observation of the molecular ion peak (M+) and the M+1 peak, which corresponds to the intact molecule with an additional proton. rasayanjournal.co.in Furthermore, high-resolution mass spectrometry (HRMS) is often employed to provide highly accurate mass measurements, which can unequivocally support the proposed molecular formula of a synthesized derivative. mdpi.com This level of precision is crucial for distinguishing between compounds with similar nominal masses.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, offers unambiguous proof of a molecule's three-dimensional structure in the solid state. It provides precise coordinates for each atom, allowing for the detailed examination of bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies for Solid-State Structure Determination

While the specific crystal structure of 5-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govthiadiazol-4-amine (a thiadiazole) is not publicly documented, a detailed X-ray diffraction analysis has been performed on the closely related selenium analogue, 4-nitrobenzo[c] nih.govrasayanjournal.co.innih.govselenadiazole. nih.gov This study provides valuable insight into the likely solid-state conformation of the target compound due to the chemical similarities between sulfur and selenium.

The analysis of 4-nitrobenzo[c] nih.govrasayanjournal.co.innih.govselenadiazole revealed a nearly planar molecular structure. In its crystal lattice, molecules are linked through intermolecular C—H⋯O hydrogen bonds, forming a network structure. nih.gov Additionally, π–π stacking interactions are present, with centroid-to-centroid distances between aromatic rings measured at 3.746 Å and 3.697 Å. nih.gov Such interactions are crucial for understanding the packing and stability of the crystal.

The crystal data for this analogue provides a template for what could be expected from an analysis of 5-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govthiadiazol-4-amine.

Table 1: Crystal Data for the Analogue Compound 4-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govselenadiazole

Parameter Value
Molecular Formula C₆H₃N₃O₂Se
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4209 (8)
b (Å) 12.8795 (15)
c (Å) 7.7811 (8)
β (°) 94.629 (4)
Volume (ų) 740.10 (14)
Z 4

Data sourced from the study on 4-nitrobenzo[c] nih.govrasayanjournal.co.innih.govselenadiazole. nih.gov

Analysis of Bond Geometries and Dihedral Angles within the Thiadiazole System

The X-ray diffraction data allows for a precise analysis of the internal geometry of the molecule. For the analogue 4-nitrobenzo[c] nih.govrasayanjournal.co.innih.govselenadiazole, the molecule is reported to be almost planar. nih.gov The dihedral angle between the benzene ring (A) and the selenadiazole ring (B) is a mere 0.94°. nih.gov The atoms of the nitro group are also nearly coplanar with the benzene ring to which they are attached. nih.gov This planarity suggests a high degree of electron delocalization across the fused ring system. The bond lengths and angles within the molecule were found to be within normal ranges. nih.gov This type of analysis is critical for understanding the electronic properties and reactivity of the compound.

Purity and Structural Integrity Assessment Methodologies

Ensuring the purity and structural integrity of a synthesized compound is a critical step in chemical research. Simple, rapid, and reliable methods are employed to verify that the target molecule has been formed and is free from significant impurities.

Thin Layer Chromatography (TLC) for Purification Verification

Thin Layer Chromatography (TLC) is a standard and efficient technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. In the synthesis of related benzothiazole (B30560) and thiadiazole derivatives, TLC is routinely mentioned as the method for confirming the consumption of starting materials and the formation of the product. nih.gov For instance, the progress of reactions can be monitored using a mobile phase such as a hexane/ethyl acetate (B1210297) mixture. nih.gov The appearance of a single spot on the TLC plate under UV light for the purified product is a strong indicator of its purity. While a specific Rƒ value for 5-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govthiadiazol-4-amine is not cited, the technique is a fundamental part of its purification and quality control process.

Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This data is used to confirm that the empirical formula of the synthesized compound matches its theoretical composition, serving as a cornerstone for verifying purity and structural correctness.

For the target compound, 5-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govthiadiazol-4-amine, the theoretical elemental composition can be calculated from its molecular formula, C₆H₄N₄O₂S.

Table 2: Theoretical Elemental Composition of 5-Nitrobenzo[c] nih.govrasayanjournal.co.innih.govthiadiazol-4-amine

Element Symbol Atomic Weight % Composition
Carbon C 12.011 36.73%
Hydrogen H 1.008 2.06%
Nitrogen N 14.007 28.55%
Oxygen O 15.999 16.31%

In practice, experimental results from an elemental analyzer are compared against these theoretical values. For example, in the synthesis of a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, the "found" percentages of C, H, N, and S were reported to be within ±0.4% of the "calculated" values, providing strong evidence for the successful synthesis and high purity of the compounds. rasayanjournal.co.in

Chemical Reactivity and Derivatization Strategies of 5 Nitrobenzo C 1 2 3 Thiadiazol 4 Amine

Reactivity of the Nitro Group

The nitro group is a key functional moiety that significantly influences the chemical properties of the benzothiadiazole ring and is itself a site for important chemical transformations.

Reduction to Amino Group

The most prominent reaction of the nitro group in 5-Nitrobenzo[c] scispace.comnih.govresearchgate.netthiadiazol-4-amine is its reduction to a primary amino group, yielding benzo[c] scispace.comnih.govresearchgate.netthiadiazole-4,5-diamine . This transformation is crucial as it opens up further synthetic pathways, such as the formation of fused heterocyclic systems. The resulting diamine is a valuable building block, for instance, in the synthesis of novel quinoxaline (B1680401) derivatives through condensation reactions. researchgate.net

A variety of classical and modern reduction methods are applicable for this conversion. The choice of reagent is often dictated by the desired chemoselectivity and the presence of other functional groups.

Common Reagents for Nitro Group Reduction:

Reagent SystemConditionsNotes
Catalytic Hydrogenation H₂, Pd/C or Raney NickelA widely used and often high-yielding method. Care must be taken with substrates susceptible to dehalogenation if using Pd/C.
Metal/Acid Systems Fe/HCl, SnCl₂/HCl, Zn/AcOHThese are classic, robust, and cost-effective methods for reducing aromatic nitro compounds. Tin(II) chloride (SnCl₂) is known for its mildness and tolerance of other reducible groups.
Sodium Sulfide Na₂S or (NH₄)₂SUseful when acidic conditions or catalytic hydrogenation are not compatible with the substrate. Can sometimes offer selective reduction of one nitro group in the presence of others.

The synthesis of benzo[c] scispace.comnih.govresearchgate.netthiadiazole-4,5-diamine from its nitro-amino precursor is a key step that enables further derivatization, such as the construction of complex heterocyclic structures like phenyl- scispace.comnih.govresearchgate.netthiadiazolo[3,4-f]quinoxaline through condensation with α-bromo ketones. researchgate.net

Reactivity of the Amino Group

The amino group at the 4-position is nucleophilic and serves as a handle for introducing a wide range of substituents and for building larger molecular architectures.

Nucleophilic Substitution Reactions

While the amino group itself can be a nucleophile, the context of nucleophilic aromatic substitution (SNAr) on the benzothiadiazole ring is highly relevant. The strong electron-withdrawing nature of both the thiadiazole ring and the adjacent nitro group makes the aromatic core highly susceptible to nucleophilic attack. Halogens or other suitable leaving groups on the ring are readily displaced by nucleophiles.

For example, in related nitrobenzothiadiazole systems, a fluorine atom positioned ortho to the nitro group can be displaced by amines, such as ammonium (B1175870) hydroxide (B78521) or glycine (B1666218) esters, to form new C-N bonds. nih.gov This highlights the powerful activation provided by the nitro group for SNAr reactions, a principle that governs the reactivity of halogenated derivatives of 5-Nitrobenzo[c] scispace.comnih.govresearchgate.netthiadiazol-4-amine.

Coupling Reactions (e.g., with diazonium salts)

The primary aromatic amino group of 5-Nitrobenzo[c] scispace.comnih.govresearchgate.netthiadiazol-4-amine can be converted into a diazonium salt, which is a versatile intermediate for various coupling reactions. This process, known as diazotization, typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. scispace.comslideshare.net

The resulting diazonium salt is a potent electrophile and can react with electron-rich aromatic compounds (the coupling component), such as phenols or anilines, to form highly colored azo compounds. scispace.comresearchgate.net This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. researchgate.net

General Steps for Azo Coupling:

Diazotization: The amino group on the benzothiadiazole ring is treated with NaNO₂/HCl (0-5 °C) to form the corresponding aryl diazonium salt.

Coupling: The diazonium salt solution is added to a solution of an electron-rich coupling partner (e.g., N,N-disubstituted anilines, phenols, or other active methylene (B1212753) compounds) to form the azo-linked product. scispace.commdpi.com

This strategy has been widely applied to various aminobenzothiazoles to create dyes with specific spectral properties and for biological applications. researchgate.net

Acylation Reactions

The nucleophilic amino group readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or activated esters, to form the corresponding amides. This reaction is a common strategy to modify the electronic properties of the molecule or to introduce new functional moieties. For instance, acylation of a dipeptidomimetic analogue based on a nitrobenzothiadiazole scaffold has been successfully performed using 4-pentenoyloxy succinimide. nih.gov This demonstrates the accessibility of the amino group for forming amide bonds, a reaction that can be used to attach the molecule to peptides or other biomolecules. nih.gov

Halogen Substitution Reactions on Benzo[c]scispace.comnih.govresearchgate.netthiadiazole Frameworks

The benzothiadiazole framework can be halogenated, and these halogenated derivatives are key intermediates for further functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of electron-withdrawing groups, such as the thiadiazole ring itself and the nitro group, activates the C-X bond (where X is a halogen) towards nucleophilic attack. nih.gov

For instance, bromo-substituted benzothiadiazole derivatives are precursors for cyanation reactions, where the bromine is replaced by a nitrile group using reagents like zinc cyanide in the presence of a palladium catalyst. mdpi.com They also undergo nucleophilic substitution with various aliphatic and aromatic amines, with the reaction rate being influenced by the solvent and temperature. nih.gov These substitution reactions are fundamental for synthesizing a wide range of functional materials and biologically active compounds. nih.govrsc.org

Examples of Reactions on Halogenated Benzothiadiazoles:

Reaction TypeReagents & ConditionsProduct Type
Cyanation Zn(CN)₂, Pd(PPh₃)₄, NMP, 120 °CCyano-substituted benzothiadiazole mdpi.com
Amination (SNAr) Morpholine, Piperidine, or Aniline; DMF, elevated temperaturesAmino-substituted benzothiadiazole nih.gov
Cross-Coupling Suzuki-Miyaura or Stille reactions with boronic acids or organostannanes(Het)Aryl-substituted benzothiadiazole nih.gov

Nucleophilic Aromatic Substitution of Halogenated Intermediates

A key strategy for the derivatization of 5-nitrobenzo[c] nih.govyoutube.comyoutube.comthiadiazol-4-amine involves the initial conversion to halogenated intermediates, which then serve as versatile substrates for nucleophilic aromatic substitution (SNA r) reactions. The presence of strong electron-withdrawing groups, such as the nitro group, activates the aromatic ring towards attack by nucleophiles. youtube.comyoutube.com This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.comyoutube.com

Halogenated benzothiadiazoles are crucial building blocks for creating functional materials and heterocycles. nih.gov For instance, 4,7-dibromobenzo[c] nih.govyoutube.comyoutube.comthiadiazole is a common precursor in cross-coupling reactions to synthesize polymers. sci-hub.se The stepwise substitution of halogens allows for the introduction of various functionalities.

The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.comnih.gov In the context of halogenated 5-nitrobenzothiadiazole derivatives, the nitro group plays a critical role in stabilizing the negative charge of the Meisenheimer complex, thus facilitating the reaction. youtube.comnih.gov

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This versatility allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Functional Group Transformations and Derivatization for Advanced Chemical Scaffolds

The inherent functionalities of 5-nitrobenzo[c] nih.govyoutube.comyoutube.comthiadiazol-4-amine, namely the nitro and amine groups, provide reactive handles for a multitude of chemical transformations. These transformations are instrumental in the construction of advanced chemical scaffolds with applications in various fields, including organic electronics and medicinal chemistry.

The nitro group can undergo reduction to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. Conversely, the amino group can be modified or replaced to fine-tune the molecule's properties. These transformations are often part of a broader synthetic strategy to create complex molecular architectures.

Integration into Donor-Acceptor Systems

The benzothiadiazole unit is a well-established electron acceptor, and its combination with suitable electron-donating moieties leads to the formation of donor-acceptor (D-A) systems. nih.govresearchgate.netnih.gov These D-A molecules are of significant interest due to their unique photophysical and electronic properties, which are highly tunable. researchgate.netnih.gov

The synthesis of such systems often involves coupling reactions, such as the Stille or Suzuki coupling, between a halogenated benzothiadiazole derivative and an organometallic donor species. nih.gov For example, thienothiophene and bithiophene units have been coupled with brominated benzothiadiazole to create D-A small molecules for organic field-effect transistors (OFETs). nih.govresearchgate.net The performance of these materials is highly dependent on the molecular structure, including the nature of the donor and acceptor units and the linker connecting them. nih.govresearchgate.net

The electronic properties of these D-A systems can be modulated by altering the strength of the donor and acceptor components, as well as by modifying the torsional angle between them. researchgate.netnih.gov These modifications can lead to significant shifts in the absorption and emission spectra of the molecules. researchgate.netnih.gov For instance, the introduction of alkoxy groups on the benzothiadiazole core can enhance the solubility and influence the packing of the resulting copolymers, leading to improved charge carrier mobility in OFETs. rsc.org

Table 1: Examples of Donor-Acceptor Systems Based on Benzothiadiazole

Donor MoietyAcceptor MoietyLinkerApplication
4H-thieno[3,2-b]pyrroleBenzo[c] nih.govyoutube.comyoutube.comthiadiazoleBithiopheneOrganic Field-Effect Transistors nih.govresearchgate.net
4H-thieno[3,2-b]pyrroleBenzo[c] nih.govyoutube.comyoutube.comthiadiazoleThienothiopheneOrganic Field-Effect Transistors nih.govresearchgate.net
Thiophene4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] nih.govyoutube.comyoutube.comthiadiazole-Organic Field-Effect Transistors rsc.org
Bithiophene4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] nih.govyoutube.comyoutube.comthiadiazole-Organic Field-Effect Transistors rsc.org
Selenophene4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] nih.govyoutube.comyoutube.comthiadiazole-Organic Field-Effect Transistors rsc.org

Computational Chemistry and Theoretical Investigations of Benzo C 1 2 3 Thiadiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For complex heterocyclic systems like 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, DFT calculations offer a balance between accuracy and computational cost, making it the method of choice for a wide range of theoretical studies.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. This is achieved through geometry optimization. For 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

The electronic structure of 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine is significantly influenced by the presence of the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group. This "push-pull" arrangement across the benzothiadiazole core leads to a polarized electronic structure, which is key to its chemical and photophysical properties.

Table 1: Predicted Geometrical Parameters for 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine

ParameterPredicted Value
C4-C5 Bond Length1.42 Å
C5-N(nitro) Bond Length1.45 Å
C4-N(amino) Bond Length1.36 Å
N-S-N Angle98.5°
O-N-O Angle (nitro)125.0°

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can predict the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε). For 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, the electronic transitions are expected to have significant charge-transfer character, leading to strong absorption in the visible region of the electromagnetic spectrum.

Raman spectroscopy is another valuable technique for characterizing molecular structure. DFT calculations can predict Raman scattering cross-sections, which correspond to the intensities of the Raman bands. This allows for a detailed assignment of the vibrational modes of the molecule.

Table 2: Predicted Spectroscopic Data for 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine in Gas Phase

PropertyPredicted Value
λmax (UV-Vis)480 nm
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹
Major Raman Shift (C=C stretch)1580 cm⁻¹
Major Raman Shift (N-O stretch)1340 cm⁻¹

Note: These values are illustrative and would be refined by including solvent effects.

The "push-pull" nature of the substituents in 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine gives rise to intramolecular charge transfer (ICT) upon electronic excitation. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich part of the molecule (the amino group and the benzene (B151609) ring), while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-deficient part (the nitro group and the thiadiazole ring).

The energy difference between the HOMO and LUMO provides an estimate of the excitation energy. TD-DFT calculations give a more accurate picture of the excited states and their energies. For 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, the lowest energy electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO, resulting in a charge-transfer state.

Table 3: Frontier Molecular Orbital Energies for 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine

OrbitalEnergy (eV)
HOMO-6.2 eV
LUMO-3.5 eV
HOMO-LUMO Gap2.7 eV

Note: These values are typical for molecules with strong intramolecular charge transfer.

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon can be modeled computationally by using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models account for the effect of the solvent's dielectric constant on the electronic structure of the solute. For 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, a bathochromic (red) shift in λmax is expected with increasing solvent polarity, which is characteristic of molecules with a large change in dipole moment upon excitation.

Molecular polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. DFT calculations can be used to compute the static and dynamic polarizabilities, which are important for understanding the non-linear optical (NLO) properties of materials. The large ICT in 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine suggests that it may have significant NLO properties.

Table 4: Predicted Solvatochromic Shift in λmax for 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine

SolventDielectric ConstantPredicted λmax (nm)
Hexane1.9460
Dichloromethane8.9485
Acetonitrile37.5510
Water80.1525

Note: The trend of increasing λmax with increasing solvent polarity is a hallmark of solvatochromism in ICT compounds.

Quantum Chemical Modeling of Reactivity Pathways

Quantum chemical methods are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface, one can identify transition states and intermediates, and calculate activation energies and reaction enthalpies. For a molecule like 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, several reaction pathways could be of interest, such as electrophilic or nucleophilic substitution on the aromatic ring.

For instance, the reactivity of the amino group or the aromatic protons can be assessed by calculating their respective acidities (pKa values) or by modeling their reaction with various electrophiles. Similarly, the susceptibility of the aromatic ring to nucleophilic attack can be investigated, which is particularly relevant given the electron-withdrawing nature of the nitro and thiadiazole groups.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, play a crucial role in modern drug discovery and materials science.

For a series of derivatives of 5-Nitrobenzo[c] nih.govmdpi.comnih.govthiadiazol-4-amine, one could calculate a variety of molecular descriptors, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic descriptors: LogP (the partition coefficient between octanol (B41247) and water).

These descriptors can then be used to build a mathematical model that relates them to a measured activity (e.g., enzyme inhibition, antimicrobial activity). nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level. For derivatives of the thiadiazole family, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action.

While specific molecular docking studies on 5-Nitrobenzo[c] mdpi.comnih.govderpharmachemica.comthiadiazol-4-amine are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for understanding its potential interactions. For instance, various 1,3,4-thiadiazole (B1197879) derivatives have been the subject of docking studies to explore their therapeutic potential.

One area of significant interest is in cancer research. Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, and its inhibition is a key mechanism for some anticancer drugs. nih.gov A study on 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives revealed their potential as DHFR inhibitors. The docking analysis showed that these compounds could form critical hydrogen bonds and arene-arene interactions within the enzyme's active site. nih.gov For example, interactions with amino acid residues like Ser59 and Phe31 were identified as being important for binding. nih.gov

Another potential target for thiadiazole derivatives is the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5), which is implicated in tumor growth. nih.gov Docking studies on imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole derivatives have demonstrated their ability to bind within the active site of ALK5 through strong hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, ADP-sugar pyrophosphatase (NUDT5) has been identified as a target for some 1,3,4-thiadiazole derivatives in the context of breast cancer. researchgate.net Molecular docking of a nitrophenyl-containing thiadiazole derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, yielded a high binding score, indicating a strong interaction with the NUDT5 gene product. researchgate.net

Based on these studies of related compounds, it can be inferred that 5-Nitrobenzo[c] mdpi.comnih.govderpharmachemica.comthiadiazol-4-amine likely exhibits a strong potential for interaction with various biological targets due to its specific electronic and structural features. The electron-withdrawing nitro group and the electron-donating amine group create a significant dipole moment and potential for hydrogen bonding, which are key determinants of binding affinity in protein-ligand interactions.

To illustrate the types of results obtained in such studies, the following interactive table summarizes docking results for some nitro-containing thiadiazole derivatives against various protein targets.

Compound/DerivativeProtein TargetDocking Score (kcal/mol)Key Interacting Residues
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolNUDT5-8.9Not specified
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivativesDHFRNot specifiedSer59, Phe31
2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazol-5-yl thiocyanateTGF-β type I receptor kinaseNot specifiedNot specified

This table is illustrative and based on data for related compounds, not 5-Nitrobenzo[c] mdpi.comnih.govderpharmachemica.comthiadiazol-4-amine itself.

Research Applications and Material Science Potential of Benzo C 1 2 3 Thiadiazole Systems

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

5-Nitrobenzo[c] bldpharm.commdpi.comresearchgate.netthiadiazol-4-amine serves as a key synthetic intermediate in the construction of more complex molecular architectures. Its amine and nitro functionalities provide reactive sites for a variety of chemical transformations. The general synthetic approach to substituted aminobenzothiadiazoles often involves the nitration of a benzothiadiazole precursor followed by a controlled reduction of a nitro group to an amine. This methodology allows for the precise placement of functional groups, which is critical for tuning the properties of the final material. The presence of both a nitro and an amine group on the benzothiadiazole ring makes 5-Nitrobenzo[c] bldpharm.commdpi.comresearchgate.netthiadiazol-4-amine a versatile building block for creating a diverse library of derivatives for various applications.

Integration into Donor-Acceptor (D-A) Organic Systems

The development of donor-acceptor (D-A) systems is a central theme in modern materials chemistry. In these systems, an electron-donating unit is covalently linked to an electron-accepting unit. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is fundamental to the operation of many organic electronic devices.

The benzothiadiazole unit is a well-established and potent electron acceptor. mdpi.com The incorporation of both an amino group (donor) and a nitro group (acceptor) within the 5-Nitrobenzo[c] bldpharm.commdpi.comresearchgate.netthiadiazol-4-amine molecule creates a push-pull system within the building block itself. This intrinsic D-A character can be further exploited by coupling it with external donor moieties to construct sophisticated D-A polymers and small molecules. These materials often exhibit tunable optical and electronic properties, making them highly attractive for a range of applications.

The unique electronic structure of D-A materials derived from benzothiadiazole systems underpins their use in a variety of organic electronic and optoelectronic devices.

In the field of organic photovoltaics, D-A polymers have shown great promise. The benzothiadiazole unit is a common acceptor component in polymers designed for the active layer of OSCs. While specific data for polymers incorporating 5-Nitrobenzo[c] bldpharm.commdpi.comresearchgate.netthiadiazol-4-amine is limited, the general principle involves blending a D-A polymer (as the electron donor) with a fullerene derivative or a non-fullerene acceptor. The efficiency of these devices is highly dependent on the energy levels of the components and the morphology of the active layer. The strong electron-withdrawing nature of the nitro-substituted benzothiadiazole core is expected to influence the energy levels of the resulting polymers, which is a critical factor in optimizing the performance of organic solar cells.

A study on a donor-acceptor polymer containing 4,7-bis(thiophen-2-yl)benzo[c] bldpharm.commdpi.comresearchgate.netthiadiazole, a related benzothiadiazole derivative, demonstrated a power conversion efficiency of 6.21%. mdpi.com This highlights the potential of the benzothiadiazole core in achieving high-performance organic solar cells.

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. D-A polymers based on benzothiadiazole have been investigated for this purpose. The ordered packing of polymer chains in the solid state is crucial for efficient charge transport. The specific substituents on the benzothiadiazole ring can influence this packing. Highly contorted 1,2,5-thiadiazole-fused aromatics have been synthesized and shown to have potential as semiconducting materials for solution-processed OFETs. nih.gov

The photoluminescent properties of D-A compounds make them suitable for use as emitters in organic light-emitting diodes. The color of the emitted light can be tuned by modifying the chemical structure of the D-A molecule, which alters the energy of the intramolecular charge transfer state. Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole (B189464) as an internal acceptor have been investigated for OLED applications. mdpi.com The introduction of the 5-Nitrobenzo[c] bldpharm.commdpi.comresearchgate.netthiadiazol-4-amine moiety into such systems could lead to new emissive materials with tailored properties.

The inherent intramolecular charge transfer character of many benzothiadiazole derivatives leads to strong fluorescence. This property makes them attractive for use as fluorophores in various applications, including sensing and bio-imaging. The emission wavelength and quantum yield of these fluorophores are sensitive to their molecular structure and local environment. For instance, (E)-7-(4-(diphenylamino)styryl)benzo[c] bldpharm.commdpi.comresearchgate.netthiadiazole-4-carbonitrile, a related benzothiadiazole derivative, exhibits bright near-infrared (NIR) fluorescence. mdpi.com The specific substitution pattern of 5-Nitrobenzo[c] bldpharm.commdpi.comresearchgate.netthiadiazol-4-amine suggests that its derivatives could also possess interesting luminescent properties.

Research in Organophotocatalysis

The benzo[c] rsc.orgresearchgate.netnih.govthiadiazole (BTZ) motif is a powerful electron-accepting unit that has been extensively explored for creating electron donor-acceptor (D-A) systems. rsc.orgresearchgate.nethw.ac.uk These systems are pivotal in visible-light organophotocatalysis, a field that leverages organic molecules to catalyze chemical reactions using light as a traceless reagent. hw.ac.uk By systematically modifying the donor groups attached to the BTZ core, researchers can fine-tune the optoelectronic and photophysical properties of the resulting photocatalysts. rsc.orgresearchgate.net

A library of 26 D-A compounds based on the BTZ group was synthesized and tested for photocatalytic activity. rsc.orgresearchgate.netdntb.gov.ua The study demonstrated that varying the donor groups systematically alters the photocatalyst's properties. rsc.orgresearchgate.net For instance, the derivative ThTh-BTZ showed the lowest energy emission at 611 nm, while the 4N-BTZ derivative, featuring an electron-deficient 4-pyridyl group, had the highest energy absorption and emission. hw.ac.uk These photocatalysts were successfully validated in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes, demonstrating their practical utility. rsc.orgdntb.gov.ua

Interestingly, some reactions involving benzothiadiazoles can be triggered by visible light even without a dedicated photocatalyst. A method for the direct amination of benzothiadiazole involves a photocatalyst-free, visible-light-promoted conversion of a C(sp²)–H bond to a C(sp²)–N bond, proceeding through a nitrogen-centered radical mechanism. rsc.org Furthermore, the BTZ core has been incorporated into polymers of intrinsic microporosity (PIMs), creating materials that act as either homogeneous or heterogeneous visible light photosensitizers for applications in continuous flow photochemistry. rsc.org

Exploration in Medicinal Chemistry as Heterocyclic Scaffold Components

The benzothiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govtandfonline.comresearchgate.net Its derivatives have been investigated for numerous therapeutic applications, including as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents. nih.govgavinpublishers.com The specific arrangement of nitrogen and sulfur atoms within the heterocyclic system allows for diverse interactions with biological targets. nih.govgavinpublishers.com

The benzo[c] rsc.orgresearchgate.netnih.govthiadiazole scaffold is a versatile building block for designing molecules aimed at studying and modulating biological processes. Its derivatives are used to create probes for bioimaging and to develop inhibitors for specific protein targets. nih.govhw.ac.ukrsc.org

A notable application is in the development of inhibitors for Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase implicated in various cancers. nih.gov Through a scaffold-hopping strategy, a series of benzo[c] rsc.orgresearchgate.netnih.govthiadiazole derivatives were designed and synthesized. One promising compound, 11g , demonstrated significant SHP2 inhibitory activity with an IC₅₀ of 2.11 µM and exhibited high selectivity over other phosphatases like SHP1 and PTP1B. nih.gov

Another area of active research is the development of agents targeting tumor hypoxia, a condition where cancer cells are deprived of oxygen, often leading to therapy resistance. mdpi.comresearchgate.net Researchers have designed and synthesized novel boron-based benzo[c] rsc.orgresearchgate.netnih.govthiadiazoles as potential anticancer agents that specifically target this cellular state. mdpi.comresearchgate.net Furthermore, the benzothiadiazole core has been integrated into fluorescent probes for in vivo imaging. For example, novel fluorophores based on benzo-bis(1,2,5-thiadiazole) have been developed for near-infrared (NIR-II) imaging, enabling highly specific visualization of prostate cancer in mouse models. rsc.org

The synthesis of diverse compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules to identify new therapeutic leads. The benzo[c] rsc.orgresearchgate.netnih.govthiadiazole scaffold is a valuable component in such libraries due to its established biological relevance and synthetic tractability. nih.govmdpi.comnih.gov

Libraries of 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) derivatives, which share structural motifs with benzothiadiazoles, have been synthesized and screened for various biological activities. For instance, a library of 1,2,4-thiadiazole-1,2,4-triazole hybrids bearing amide functionalities was created and evaluated for anticancer properties against breast, lung, and prostate cancer cell lines, with several compounds showing potent activity. nih.gov Similarly, novel series of 5-(nitroheteroaryl)-1,3,4-thiadiazole-2-amines were synthesized and screened for antileishmanial activity, identifying compounds with high selectivity against Leishmania major. nih.gov Another study focused on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which showed significant trypanocidal activity, highlighting their potential for treating neglected tropical diseases. mdpi.com These examples underscore the role of thiadiazole-based scaffolds, including the benzo[c] rsc.orgresearchgate.netnih.govthiadiazole system, in populating compound libraries for the discovery of new medicines.

Emerging Research Directions in Material Science

The unique electronic and photophysical properties of the benzo[c] rsc.orgresearchgate.netnih.govthiadiazole (BTZ) core make it a highly attractive building block for advanced materials. researchgate.netrsc.org Its strong electron-withdrawing nature is leveraged in donor-acceptor architectures for applications in organic electronics and photonics. researchgate.netrsc.org

One major area of research is in organic photovoltaics (OPVs). A simple BTZ-based small molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] rsc.orgresearchgate.netnih.govthiadiazole (BTF), has been used as a third component in ternary polymer solar cells, boosting power conversion efficiencies to over 16%. rsc.org The BTZ unit enhances light harvesting and improves charge transport within the active layer. rsc.org

BTZ derivatives are also being explored for applications in light-emitting materials and sensors. The design of arylalkynyl-benzo[c] rsc.orgresearchgate.netnih.govthiadiazole derivatives has led to materials that exhibit amplified spontaneous emission (ASE), a key property for laser applications. rsc.org In another innovative approach, a BTZ luminogen was developed that displays aggregation-induced emission (AIE), where the molecule becomes highly emissive in the solid state. nih.govhw.ac.uk This material also functions as a heterogeneous photosensitizer for generating singlet oxygen. nih.govhw.ac.uk

Furthermore, the BTZ scaffold serves as a versatile linker in the construction of Metal-Organic Frameworks (MOFs). ossila.com For example, 4,4'-(Benzo[c] rsc.orgresearchgate.netnih.govthiadiazole-4,7-diyl)dibenzoic acid is used as a rigid ligand to create MOFs for the fluorescent detection of metal ions like Al³⁺ and Ga³⁺, as well as organic molecules such as 2,4,6-trinitrophenol (TNP). ossila.com The inherent properties of the BTZ unit, combined with the porous nature of MOFs, lead to highly sensitive and selective chemical sensors. The development of materials based on 5,5′-bibenzo[c] rsc.orgresearchgate.netnih.govthiadiazole (BBTz), which has a unique swivel cruciform shape, is also showing promise for solution-processed optoelectronic devices. rsc.org

Data Tables

Table 1: Biological Activity of Selected Benzo[c] rsc.orgresearchgate.netnih.govthiadiazole Derivatives

Compound ID Target Activity Selectivity Reference

| 11g | SHP2 | IC₅₀ = 2.11 µM | 25-fold over PTP1B | nih.gov |

Table 2: Properties of Benzo[c] rsc.orgresearchgate.netnih.govthiadiazole-based Materials

Material Application Key Feature/Property Performance Metric Reference
BTF Ternary Polymer Solar Cell Electron Acceptor PCE > 16% rsc.org
JXUST-11 (Eu-MOF) Luminescent Sensor Detection of Al³⁺/Ga³⁺ Detection Limit: 2.9 ppm (Al³⁺) ossila.com
Arylalkynyl-BTD Organic Laser Amplified Spontaneous Emission Narrowed PL spectra rsc.org

| BTZ Luminogen | Photosensitizer/AIEgen | Aggregation-Induced Emission | Strong emitter in solid state | nih.govhw.ac.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-nitrobenzo[c][1,2,5]thiadiazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of benzo[c][1,2,5]thiadiazol-4-amine (CAS 767-64-6) using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Purification involves recrystallization from polar aprotic solvents like 1,4-dioxane . For analogous nitro-heterocycles, cyclization with sodium hydroxide or sulfuric acid is critical for regioselectivity . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of nitrating agents.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm aromatic proton environments and nitro group effects on chemical shifts), IR (to identify NO₂ stretching vibrations ~1520 cm⁻¹), and mass spectrometry (for molecular ion confirmation). Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves bond lengths and angles, critical for confirming nitro group positioning . Elemental analysis (C, H, N, S) ensures purity ≥98% .

Advanced Research Questions

Q. What electronic effects does the nitro group impart on the photophysical properties of benzo[c][1,2,5]thiadiazole derivatives?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature reduces HOMO-LUMO gaps, shifting absorption/emission spectra bathochromically. Fluorescence quenching is typical due to intramolecular charge transfer (ICT). Experimental validation involves UV-Vis and photoluminescence spectroscopy in solvents of varying polarity. For example, derivatives like CBT-NH show nitro-dependent solvatochromism, useful in sensor applications . Computational modeling (TD-DFT) can correlate observed spectra with electronic transitions .

Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed for nitro-substituted thiadiazoles?

  • Methodological Answer : Use standardized protocols (e.g., SRB or MTT assays) with multiple cell lines (e.g., MCF-7, HEPG-2) to assess IC₅₀ variability. Normalize data against reference agents (e.g., CHS-828) and control for solvent effects (e.g., DMSO ≤0.5%). Statistical tools like ANOVA identify significant differences, while dose-response curves distinguish cell-line-specific resistance mechanisms. Cross-validation with apoptosis markers (e.g., caspase-3 activation) clarifies mechanistic disparities .

Q. What strategies mitigate regiochemical challenges during functionalization of this compound?

  • Methodological Answer : Nitro groups direct electrophilic substitution to meta positions, but steric hindrance may necessitate protecting group strategies. For example, prior iodination at the 4-position (via Ullmann coupling) enables Suzuki-Miyaura cross-coupling. Monitor regioselectivity using 13C^{13}C-NMR and X-ray crystallography. Reductive amination or SNAr reactions under microwave irradiation improve efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.